molecular formula C6H9F2N B13515356 2,2-Difluorobicyclo[3.1.0]hexan-6-amine

2,2-Difluorobicyclo[3.1.0]hexan-6-amine

Cat. No.: B13515356
M. Wt: 133.14 g/mol
InChI Key: HEYIRSGXDROHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluorobicyclo[310]hexan-6-amine is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 2-position of the bicyclo[310]hexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorobicyclo[3.1.0]hexan-6-amine typically involves the fluorination of a bicyclic precursor. One common method includes the reaction of a bicyclo[3.1.0]hexane derivative with a fluorinating agent under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product, often involving multiple purification steps .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorobicyclo[3.1.0]hexan-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various amine derivatives .

Scientific Research Applications

2,2-Difluorobicyclo[3.1.0]hexan-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluorobicyclo[3.1.0]hexan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluorobicyclo[3.1.0]hexan-6-ylmethanol
  • 6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride

Uniqueness

2,2-Difluorobicyclo[3.1.0]hexan-6-amine is unique due to its specific fluorination pattern and bicyclic structure, which confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

2,2-difluorobicyclo[3.1.0]hexan-6-amine

InChI

InChI=1S/C6H9F2N/c7-6(8)2-1-3-4(6)5(3)9/h3-5H,1-2,9H2

InChI Key

HEYIRSGXDROHKM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2N)(F)F

Origin of Product

United States

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